![molecular formula C21H20O5 B2915249 3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 859139-11-0](/img/structure/B2915249.png)
3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chromen-4-one core, functional group modifications, and regioselective substitutions. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, borate-containing benzene rings and anisole structures have been employed in the design of synthetic pathways .
Molecular Structure Analysis
The molecular structure of 3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray crystallography. The optimized structure obtained from density functional theory (DFT) aligns well with the crystal structure observed via X-ray diffraction. These analyses confirm the arrangement of atoms, bond lengths, and stereochemistry .
Scientific Research Applications
Synthesis and Characterization
Chromene derivatives are synthesized through various organic reactions, offering insights into their structural and chemical properties. Pimenova et al. (2003) discussed the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a chromene derivative, illustrating the versatility of chromene scaffolds in organic synthesis Pimenova et al., 2003.
Antibacterial Effects
Chromenes have been reported to possess antibacterial properties, making them valuable in the development of new antimicrobial agents. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating their high level of antibacterial activity against common pathogens Behrami & Dobroshi, 2019.
Applications in Material Science
In material science, chromene derivatives are explored for their photophysical properties. Uchiyama et al. (2006) described the unusual fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, highlighting its potential in developing new fluorogenic sensors Uchiyama et al., 2006.
Catalysis and Organic Synthesis
Chromene derivatives also find applications in catalysis and as intermediates in the synthesis of complex organic molecules. Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition for synthesizing warfarin and its analogs, demonstrating the utility of chromene-based compounds in medicinal chemistry Alonzi et al., 2014.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-24-15-9-10-16-19(11-15)25-14(3)21(20(16)22)26-18-8-6-5-7-17(18)23-4/h5-11H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYVPRXUVIITHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.